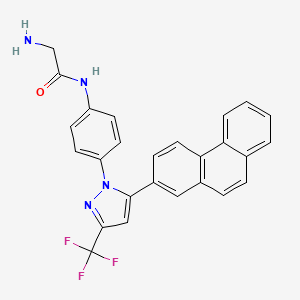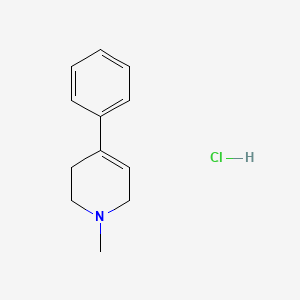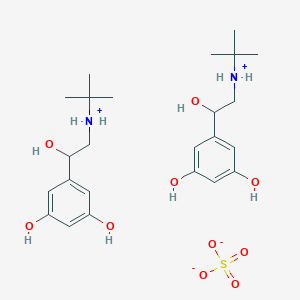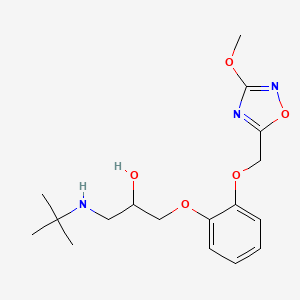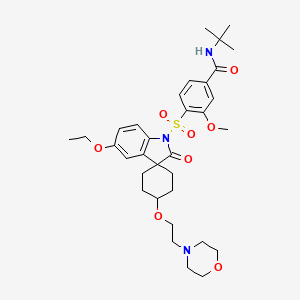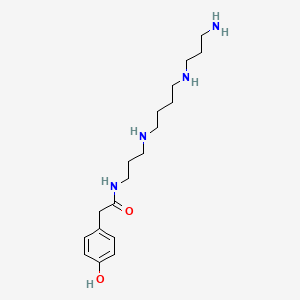
Ro 10-5824 二塩酸塩
概要
説明
Ro 10-5824 is a compound known for its selective partial agonist activity at the dopamine D4 receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cognitive enhancement .
科学的研究の応用
Ro 10-5824 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of dopamine receptor ligands.
Biology: Employed in research to understand the role of dopamine D4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as attention deficit hyperactivity disorder (ADHD) and cognitive impairments.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用機序
Ro 10-5824 exerts its effects by selectively binding to the dopamine D4 receptor, acting as a partial agonist. This binding modulates the receptor’s activity, influencing downstream signaling pathways involved in cognitive functions and behavioral responses. The compound’s high selectivity for the D4 receptor over other dopamine receptor subtypes is a key factor in its mechanism of action .
Safety and Hazards
生化学分析
Biochemical Properties
Ro 10-5824 dihydrochloride interacts with the dopamine D4 receptor, a G protein-coupled receptor located in the brain . The nature of this interaction is that of a partial agonist, meaning it can both activate and inhibit the receptor, depending on the cellular context .
Cellular Effects
Ro 10-5824 dihydrochloride has been shown to influence cell function by modulating the activity of the dopamine D4 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in common marmosets, Ro 10-5824 dihydrochloride increased baseline gamma band activity in the frontal cortex .
Molecular Mechanism
Ro 10-5824 dihydrochloride exerts its effects at the molecular level by binding to the dopamine D4 receptor . This binding can lead to changes in gene expression and enzyme activity, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, Ro 10-5824 dihydrochloride has been shown to have temporal effects. For instance, in common marmosets, systemic administration of Ro 10-5824 dihydrochloride at 3 mg/kg significantly increased the success rate in the object retrieval detour (ORD) task .
Dosage Effects in Animal Models
In animal models, the effects of Ro 10-5824 dihydrochloride vary with different dosages . At doses of 1 and 3 mg/kg, Ro 10-5824 dihydrochloride increased baseline gamma band activity in the frontal cortex of common marmosets .
Metabolic Pathways
As a dopamine D4 receptor partial agonist, it likely interacts with enzymes and cofactors involved in dopamine metabolism .
Transport and Distribution
As a dopamine D4 receptor partial agonist, it likely interacts with transporters and binding proteins involved in dopamine signaling .
Subcellular Localization
As a dopamine D4 receptor partial agonist, it likely localizes to areas of the cell where the dopamine D4 receptor is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 10-5824 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the selective binding to the dopamine D4 receptor. This often includes halogenation, alkylation, and amination reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of Ro 10-5824 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The use of continuous flow reactors and advanced separation techniques ensures the scalability of the production process.
化学反応の分析
Types of Reactions
Ro 10-5824 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s binding affinity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure to enhance its selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions are typically derivatives of Ro 10-5824 with modified functional groups, which can exhibit different pharmacological properties.
類似化合物との比較
Similar Compounds
PD 168077: Another selective dopamine D4 receptor agonist.
L-745,870: A selective dopamine D4 receptor antagonist.
A-412997: A selective dopamine D4 receptor agonist with different pharmacokinetic properties.
Uniqueness
Ro 10-5824 is unique due to its high selectivity and partial agonist activity at the dopamine D4 receptor. This selectivity reduces off-target effects and enhances its potential therapeutic applications. Compared to other similar compounds, Ro 10-5824 has shown promising results in preclinical studies, particularly in improving cognitive functions without significant side effects .
特性
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189744-94-3 | |
| Record name | RO-10-5824 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-10-5824 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



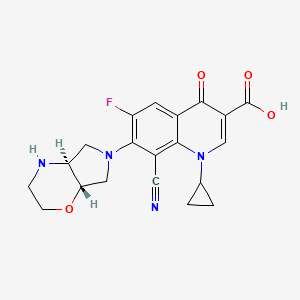

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)

